2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride
Description
2-Amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride (CAS: 1147208-19-2) is a substituted acetamide derivative characterized by a glycine backbone linked to a 2-methoxy-5-methylphenyl group. This compound is part of a broader class of 2-amino-N-arylacetamide hydrochlorides, which are structurally defined by an acetamide core functionalized with an aromatic amine moiety. Its molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of 242.70 g/mol .
Properties
IUPAC Name |
2-amino-N-(2-methoxy-5-methylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7-3-4-9(14-2)8(5-7)12-10(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMUZQZRMSHYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride typically involves the reaction of 2-methoxy-5-methylaniline with chloroacetyl chloride, followed by the addition of ammonia to form the acetamide derivative. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group can yield 2-amino-N-(2-hydroxy-5-methylphenyl)acetamide, while reduction of a nitro group can produce 2-amino-N-(2-methoxy-5-methylphenyl)acetamide .
Scientific Research Applications
Biological Studies
2-Amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride has been investigated for its potential role in enzyme inhibition and protein binding studies. Its structure allows it to interact effectively with various biological molecules.
Pharmacological Research
The compound has shown promise in pharmacological studies, particularly in developing therapeutic agents targeting specific enzymes or receptors involved in disease processes. For instance, it has been explored as a potential inhibitor for monoamine oxidases, which are critical in regulating neurotransmitter levels .
Analytical Chemistry
Due to its distinct chemical properties, this compound can be utilized in analytical methods for detecting specific anions or other compounds within complex mixtures. Its reactivity can be harnessed to create sensors for environmental monitoring or clinical diagnostics .
Case Study 1: Enzyme Inhibition
A study conducted on the inhibition of monoamine oxidases highlighted the effectiveness of various acetamide derivatives, including this compound, showcasing its potential as a selective inhibitor .
Case Study 2: Sensor Development
Research into the synthesis of novel sensors for detecting environmental pollutants has demonstrated that this compound can be modified to enhance sensitivity and selectivity towards specific anions, showcasing its versatility in analytical applications .
Mechanism of Action
The mechanism of action of 2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Anticonvulsant Activity
Remacemide HCl, a structural analog with a bulky 1,2-diphenylethyl group, demonstrates 51% brain uptake index (BUI) and is metabolized to an active amine (FPL12495) in the brain . In contrast, the target compound’s smaller 2-methoxy-5-methylphenyl group may limit blood-brain barrier penetration, though this remains untested.
Vasopressor Activity
Midodrine HCl’s 2,5-dimethoxyphenyl and β-hydroxyethyl groups are critical for its α₁-adrenergic receptor agonism, which induces vasoconstriction . The target compound lacks the β-hydroxyethyl moiety, suggesting divergent pharmacological targets.
Biological Activity
2-Amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 230.6913 g/mol
- CAS Number : [specific CAS number not provided]
The precise mechanism of action for this compound is not fully elucidated in current literature. However, similar compounds have shown various biological activities, including:
- Antimicrobial Activity : Compounds with similar structural features often exhibit antibacterial properties, potentially through inhibition of bacterial cell wall synthesis or protein synthesis.
- Anti-inflammatory Properties : Some derivatives have been noted for their ability to modulate inflammatory pathways.
Antimicrobial Activity
Research indicates that compounds with amino and methoxy substituents can exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus (MIC values ranging from 0.125 to 1 µg/mL).
- Gram-negative bacteria : Including Escherichia coli (MIC values generally higher than those for Gram-positive).
Case Studies
- Study on Structural Analogues :
- In Vivo Studies :
Data Table: Comparative Biological Activity
| Compound Name | Structure Features | Antimicrobial Activity (MIC) | Notes |
|---|---|---|---|
| This compound | Amino and methoxy groups | 0.125 µg/mL (S. aureus) | Potential anti-inflammatory effects |
| 2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide | Chloro instead of amino | 0.5 µg/mL (S. aureus) | Less potent than amino derivative |
| N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | Similar structure | >1 µg/mL (E. coli) | Lower activity against Gram-negative |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via amide bond formation between 2-methoxy-5-methylaniline and chloroacetyl chloride, followed by hydrochlorination. Reaction conditions (temperature, solvent polarity, stoichiometry) should be optimized using Design of Experiments (DoE) to maximize yield . Purification via recrystallization (e.g., ethanol/water mixtures) and characterization by NMR (¹H/¹³C), HPLC (≥95% purity), and mass spectrometry are critical . Stability tests under varying pH and temperature conditions are recommended to confirm shelf-life .
Q. How can researchers address solubility challenges for this compound in aqueous and organic solvents?
- Methodological Answer : Solubility profiles should be determined experimentally using shake-flask methods. For aqueous systems, co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (hydrochloride salt’s inherent solubility in acidic buffers) can enhance dissolution. In organic phases, polar aprotic solvents (DMF, DMSO) are effective. Computational tools like COSMO-RS can predict solubility trends .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS guidelines: use PPE (gloves, lab coats, goggles) and work in a fume hood. Store in airtight containers at 2–8°C, away from oxidizers. Toxicity data for structurally similar acetamides suggest potential irritation; conduct Ames tests for mutagenicity and acute toxicity assays in vitro before scaling up .
Advanced Research Questions
Q. How can computational chemistry enhance the design of derivatives with improved pharmacological activity?
- Methodological Answer : Quantum mechanical calculations (DFT) can model electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases, GPCRs) identifies binding affinities. Machine learning (QSAR models) trained on existing acetamide datasets can prioritize derivatives for synthesis .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, endotoxin contamination). Standardize protocols: use isogenic cell lines, validate with positive/negative controls, and replicate under blinded conditions. Meta-analyses of published data (systematic reviews) can identify confounding variables .
Q. How can reaction mechanisms for acetamide functionalization be elucidated under catalytic conditions?
- Methodological Answer : Employ kinetic isotope effects (KIE) and in situ spectroscopy (FTIR, Raman) to track intermediate formation. Computational reaction path searches (IRC calculations) map transition states. For asymmetric catalysis, chiral HPLC or NMR (e.g., Mosher’s analysis) determines enantiomeric excess .
Q. What in vitro models are suitable for evaluating this compound’s neuropharmacological potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
